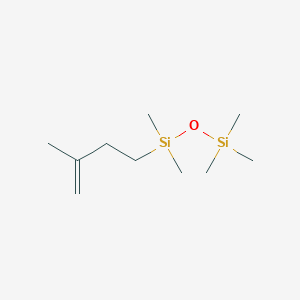silane CAS No. 184292-23-7](/img/structure/B14265414.png)
[(6-Bromohexyl)oxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromohexyl)oxysilane is an organosilicon compound with the molecular formula C12H27BrOSi. It is commonly used in organic synthesis as a reagent to introduce silicon-based functional groups. The compound is characterized by its clear, colorless liquid appearance and its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (6-Bromohexyl)oxysilane typically involves the following steps:
Reaction of Hexanol and Hydrochloric Acid: Hexanol reacts with hydrochloric acid to form hexyloxy chloride.
Formation of (6-Bromohexyloxy)-hexane: Hexyloxy chloride is then reacted with stannous bromide to produce (6-Bromohexyloxy)-hexane.
Final Product Formation: (6-Bromohexyloxy)-hexane is reacted with dimethyl tert-butylchlorosilane to yield (6-Bromohexyl)oxysilane.
Industrial Production Methods
Industrial production of (6-Bromohexyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Bromohexyl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Hydrosilylation Reactions: The silicon-hydrogen bond in the compound can react with alkenes or alkynes to form silyl ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrosilylation Reactions: Catalysts like platinum or rhodium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while hydrosilylation reactions produce silyl ethers.
Scientific Research Applications
(6-Bromohexyl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-based functional groups.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of (6-Bromohexyl)oxysilane involves its ability to form stable silicon-based functional groups. These groups can interact with various molecular targets and pathways, facilitating the modification of organic molecules. The compound’s reactivity is primarily due to the presence of the silicon-hydrogen bond, which can participate in hydrosilylation reactions .
Comparison with Similar Compounds
Similar Compounds
(6-Bromohexyloxy)-tert-butyldimethylsilane: Similar in structure but with different substituents on the silicon atom.
Triethylsilane: Contains a silicon-hydrogen bond but lacks the bromohexyl group.
Uniqueness
(6-Bromohexyl)oxysilane is unique due to its combination of a bromohexyl group and a triethylsilane moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
184292-23-7 |
|---|---|
Molecular Formula |
C12H27BrOSi |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
6-bromohexoxy(triethyl)silane |
InChI |
InChI=1S/C12H27BrOSi/c1-4-15(5-2,6-3)14-12-10-8-7-9-11-13/h4-12H2,1-3H3 |
InChI Key |
BUWUWSKGZJGSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


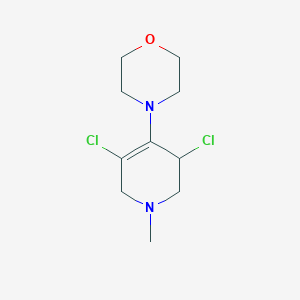
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
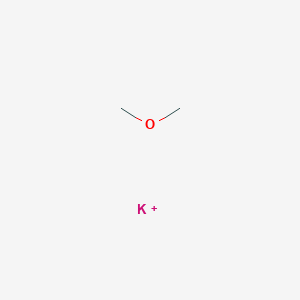
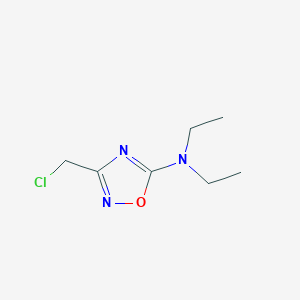
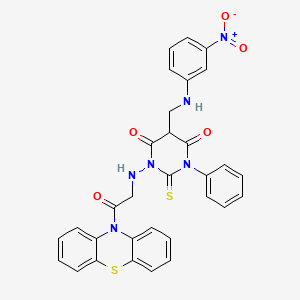

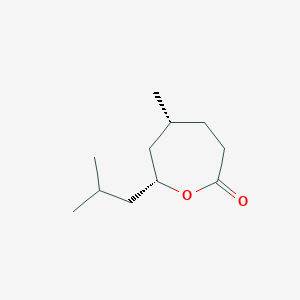
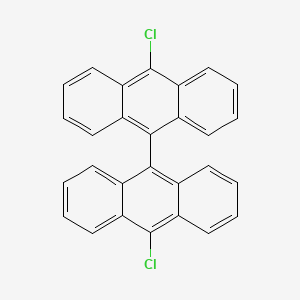
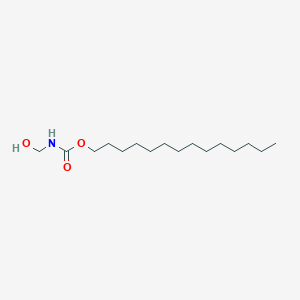
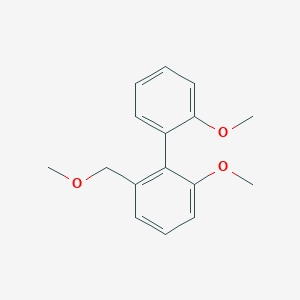
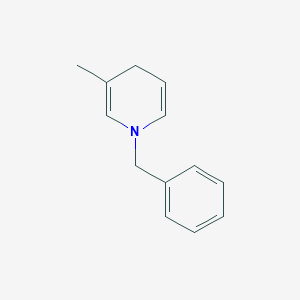
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
